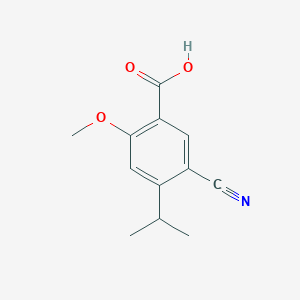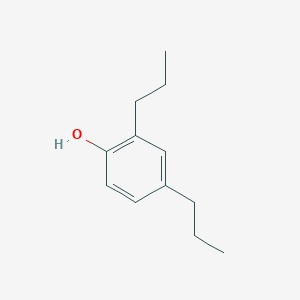
2,4-Dipropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dipropylphenol is an organic compound with the molecular formula C₁₂H₁₈O It is a phenolic compound characterized by the presence of two propyl groups attached to the benzene ring at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropylphenol typically involves the alkylation of phenol with propyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, this compound can be produced through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production. The process may involve the use of propyl bromide or propyl iodide as alkylating agents, with careful control of reaction parameters to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dipropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of dipropylquinone.
Reduction: Formation of dipropylcyclohexanol.
Substitution: Formation of halogenated dipropylphenols.
Aplicaciones Científicas De Investigación
2,4-Dipropylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2,4-Dipropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. In biological systems, it may affect signaling pathways by interacting with receptors and influencing downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,4-Diisopropylphenol: An isomeric form with similar chemical properties but different spatial arrangement of propyl groups.
2,4-Dimethylphenol: A related compound with methyl groups instead of propyl groups, exhibiting different reactivity and applications.
2,4-Dichlorophenol: A halogenated derivative with distinct chemical behavior and uses.
Uniqueness: 2,4-Dipropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
23167-99-9 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,4-dipropylphenol |
InChI |
InChI=1S/C12H18O/c1-3-5-10-7-8-12(13)11(9-10)6-4-2/h7-9,13H,3-6H2,1-2H3 |
Clave InChI |
BRBBSBYGIPRNSU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
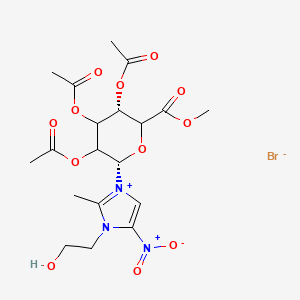

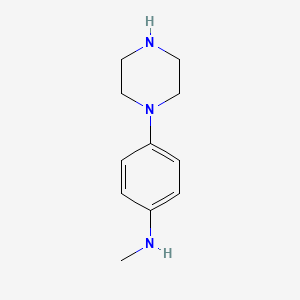
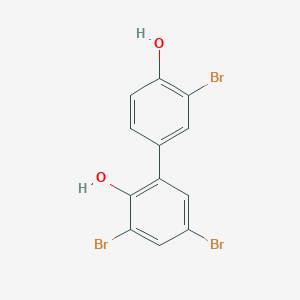
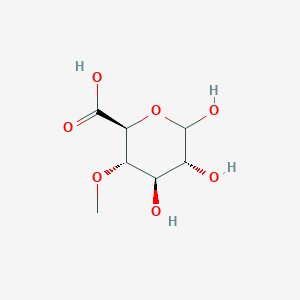
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
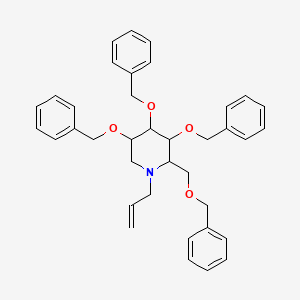
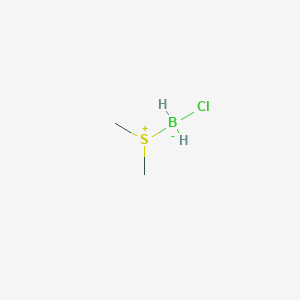

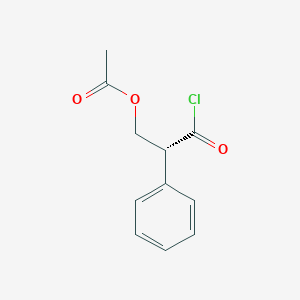
![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
